PSI-7409

Description

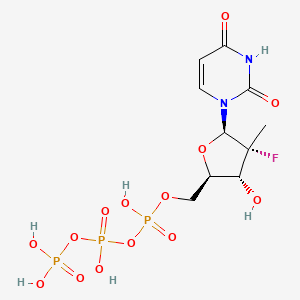

Structure

3D Structure

Properties

IUPAC Name |

[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16FN2O14P3/c1-10(11)7(15)5(25-8(10)13-3-2-6(14)12-9(13)16)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h2-3,5,7-8,15H,4H2,1H3,(H,20,21)(H,22,23)(H,12,14,16)(H2,17,18,19)/t5-,7-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHULAIUXUVCHH-VPCXQMTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16FN2O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015073-42-3 | |

| Record name | GS-461203 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1015073423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PSI-7409 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T90A75S60M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of PSI-7409 in HCV

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-7409, the pharmacologically active triphosphate metabolite of the prodrug sofosbuvir (formerly PSI-7977), represents a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) infection. As a direct-acting antiviral (DAA), its targeted mechanism of action has revolutionized HCV therapy, leading to high cure rates across multiple genotypes. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, the experimental methodologies used to elucidate its function, and the quantitative data that underscore its potency and selectivity.

Core Mechanism of Action: Inhibition of HCV NS5B Polymerase

This compound is a uridine nucleotide analog that acts as a potent and selective inhibitor of the HCV non-structural protein 5B (NS5B) RNA-dependent RNA polymerase.[1][2] This viral enzyme is essential for the replication of the HCV RNA genome.[3] The core mechanism of this compound involves its incorporation into the nascent viral RNA chain, leading to premature chain termination and thus halting viral replication.[1]

Intracellular Activation Pathway

Sofosbuvir, the orally administered prodrug, is designed to efficiently enter hepatocytes, the primary site of HCV replication. Once inside the liver cells, it undergoes a multi-step enzymatic conversion to its active triphosphate form, this compound. This intracellular activation is a critical aspect of its therapeutic efficacy. The metabolic activation pathway involves sequential hydrolysis of the carboxyl ester moiety by human cathepsin A or carboxylesterase 1, followed by phosphoramidate cleavage by histidine triad nucleotide-binding protein 1 (HINT1), and subsequent phosphorylation by the pyrimidine nucleotide biosynthesis pathway to form the active triphosphate metabolite.[4][5]

Quantitative Analysis of Inhibitory Activity

The potency of this compound has been quantified through various in vitro assays, primarily focusing on its ability to inhibit the HCV NS5B polymerase and suppress viral replication in cell-based systems.

Inhibition of HCV NS5B Polymerase

The half-maximal inhibitory concentration (IC50) of this compound against recombinant NS5B polymerase from different HCV genotypes has been determined. These assays demonstrate the pan-genotypic activity of the compound.

| HCV Genotype | NS5B Polymerase Strain | IC50 (μM) |

| 1b | Con1 | 1.6[6][7] |

| 2a | JFH1 | 2.8[6][7] |

| 3a | - | 0.7[6][7] |

| 4a | - | 2.6[6][7] |

Selectivity

A critical aspect of any antiviral agent is its selectivity for the viral target over host cellular enzymes. This compound exhibits a high degree of selectivity for HCV NS5B polymerase over human DNA and RNA polymerases, which contributes to its favorable safety profile.

| Human Polymerase | IC50 (μM) |

| DNA Polymerase α | 550[6][7] |

| DNA Polymerase β | >1000[6][7] |

| DNA Polymerase γ | >1000[6][7] |

| RNA Polymerase II | >100[7] |

Antiviral Activity in Replicon Assays

HCV replicon systems are powerful tools for evaluating the antiviral activity of compounds in a cellular context. The half-maximal effective concentration (EC50) of the parent prodrug, sofosbuvir, which leads to the intracellular formation of this compound, highlights its potent antiviral effect.

| HCV Genotype | Replicon System | Sofosbuvir EC50 (nM) | Sofosbuvir EC90 (nM) |

| 1a | - | 40 | 120 |

| 1b | - | 92 | 290[8] |

| 2a | JFH-1 | 18 | 62 |

| 3a | - | 50 | 160 |

| 4a | - | 15 | 41 |

Resistance Profile

The primary resistance-associated substitution (RAS) for sofosbuvir is the S282T mutation in the NS5B polymerase.[9] This mutation has been selected for in vitro and is associated with a reduction in susceptibility to the drug. However, this mutation also impairs the replication capacity of the virus.

| NS5B Mutation | Fold Change in Sofosbuvir EC50 |

| S282T | 2.4 - 19.4[9] |

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This assay measures the ability of this compound to inhibit the RNA-dependent RNA polymerase activity of recombinant HCV NS5B.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing 20 mM MOPS (pH 7.3), 5 mM MnCl2, and varying concentrations of this compound.[9]

-

Enzyme Pre-incubation: 200 nM of purified recombinant HCV NS5B polymerase is pre-incubated in the reaction mixture for 30 minutes.[9]

-

Initiation of Reaction: The polymerase reaction is initiated by adding a nucleotide mix containing 500 μM GTP, 100 μM ATP and UTP, and 1 μCi of α-[32P]CTP.[9]

-

Incubation: The reaction is incubated at 30°C for a defined period, typically 60 minutes.

-

Termination: The reaction is stopped by the addition of an EDTA/formamide loading buffer.

-

Product Analysis: The radiolabeled RNA products are separated by denaturing polyacrylamide gel electrophoresis.

-

Quantification: The gel is exposed to a phosphorimager screen, and the product bands are visualized and quantified. The IC50 value is determined from the dose-response curve.

HCV Replicon Assay

This cell-based assay is used to determine the antiviral efficacy of a compound against HCV replication.

Methodology:

-

Cell Seeding: Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b or 2a with a Renilla luciferase reporter) are seeded in 384-well plates.[10]

-

Compound Addition: The test compound (sofosbuvir) is serially diluted and added to the cells. A DMSO vehicle control and a positive control (a combination of known HCV inhibitors) are included.[10]

-

Incubation: The plates are incubated for 3 days at 37°C in a 5% CO2 atmosphere.[10]

-

Luciferase Assay: The level of HCV replication is determined by measuring the luminescence from the Renilla luciferase reporter.

-

Cytotoxicity Assay: A concurrent cytotoxicity assay (e.g., using calcein AM) is performed to assess the effect of the compound on cell viability.[10]

-

Data Analysis: The EC50 (antiviral activity) and CC50 (cytotoxicity) values are calculated from the dose-response curves using non-linear regression analysis.[10]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Sofosbuvir and Ribavirin Liver Pharmacokinetics in Patients Infected with Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | HCV | CAS 1015073-42-3 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 9. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]

- 10. pubcompare.ai [pubcompare.ai]

PSI-7409: An In-depth Technical Guide to the Active Metabolite of Sofosbuvir

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofosbuvir (PSI-7977) represents a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) infection. As a direct-acting antiviral (DAA), its clinical efficacy is not mediated by the administered prodrug itself, but by its intracellular active triphosphate metabolite, PSI-7409 (also known as GS-461203). This technical guide provides a comprehensive overview of this compound, detailing its metabolic activation pathway, mechanism of action, and antiviral activity. The document summarizes key quantitative data in structured tables, presents detailed experimental protocols for the study of this metabolite, and includes visualizations of the metabolic pathway and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals in the field of antiviral therapeutics.

Introduction

Sofosbuvir is a potent and pangenotypic inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1][2][3] It is administered as a phosphoramidate prodrug to facilitate its entry into hepatocytes, the primary site of HCV replication.[4][5] Once inside the cell, Sofosbuvir undergoes a multi-step metabolic conversion to its pharmacologically active form, the uridine nucleotide analog triphosphate this compound.[5][6][7] This active metabolite acts as a chain terminator when incorporated into the nascent HCV RNA strand, thereby preventing viral replication.[1][2][4] Understanding the intracellular metabolism and activity of this compound is critical for optimizing antiviral therapies and developing next-generation HCV inhibitors.

Metabolic Activation of Sofosbuvir to this compound

The conversion of Sofosbuvir to its active triphosphate form, this compound, is a highly efficient intracellular process occurring within hepatocytes. This enzymatic cascade involves initial hydrolysis of the prodrug, followed by cleavage of the phosphoramidate bond and subsequent phosphorylations.

The key enzymes involved in this pathway are:[5][6][8][9]

-

Cathepsin A (CatA) and Carboxylesterase 1 (CES1): These enzymes hydrolyze the carboxyl ester moiety of Sofosbuvir to form an intermediate metabolite.[5][6]

-

Histidine triad nucleotide-binding protein 1 (HINT1): HINT1 cleaves the phosphoramidate bond, releasing the monophosphate form of the nucleoside analog.[5][8]

-

Uridine monophosphate–cytidine monophosphate kinase (UMP-CMPK): This kinase catalyzes the phosphorylation of the monophosphate to the diphosphate form.[6][8]

-

Nucleoside diphosphate kinase (NDPK): NDPK completes the activation by phosphorylating the diphosphate to the active triphosphate, this compound.[6][8]

Dephosphorylation of this compound leads to the formation of the inactive nucleoside metabolite GS-331007, which is the major circulating metabolite of Sofosbuvir found in plasma.[10][11]

Quantitative Data

Antiviral Activity of this compound

This compound is a potent inhibitor of the HCV NS5B polymerase across various genotypes. The 50% inhibitory concentration (IC50) values are summarized in Table 1.

| HCV Genotype | NS5B Polymerase | IC50 (µM) | Reference(s) |

| 1b | Con1 | 1.6 | [2][6] |

| 2a | JFH-1 | 2.8 | [2][6] |

| 3a | - | 0.7 | [2][6] |

| 4a | - | 2.6 | [2][6] |

Table 1: In Vitro Inhibitory Activity of this compound against HCV NS5B Polymerase.

Selectivity Profile

This compound exhibits high selectivity for the HCV NS5B polymerase with significantly weaker inhibition of human DNA and RNA polymerases, indicating a favorable safety profile.

| Human Polymerase | IC50 (µM) | Reference(s) |

| DNA Polymerase α | 550 | [6][12] |

| DNA Polymerase β | >1000 | [6][12] |

| DNA Polymerase γ | >1000 | [6][12] |

| RNA Polymerase II | >100 | [12] |

Table 2: Inhibitory Activity of this compound against Human Polymerases.

Intracellular Pharmacokinetics of this compound

The formation and accumulation of this compound have been studied in different cell types.

| Cell Type | Time to Cmax | Cmax (µM) | Reference(s) |

| Clone A cells | 48 h | ~25 | [2][12] |

| Primary Human Hepatocytes | 4 h | ~100 | [2][12] |

Table 3: Intracellular Concentrations of this compound.

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This assay determines the in vitro potency of this compound to inhibit the RNA-dependent RNA polymerase activity of HCV NS5B.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant HCV NS5BΔ21 polymerase, a synthetic RNA template (e.g., a self-priming hairpin RNA or a template/primer duplex), and a buffer solution (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT).

-

Compound Incubation: Add varying concentrations of this compound or a vehicle control to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes at 30°C) to allow for compound binding to the enzyme.

-

Reaction Initiation: Initiate the polymerase reaction by adding a mixture of ribonucleoside triphosphates (ATP, CTP, GTP, UTP), including a radiolabeled nucleotide (e.g., [α-³²P]GTP or [α-³³P]GTP).

-

Reaction Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a quench solution (e.g., 0.5 M EDTA).

-

Product Quantification: The newly synthesized radiolabeled RNA product is captured on a filter (e.g., by precipitation with trichloroacetic acid followed by filtration) and quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each this compound concentration relative to the vehicle control. The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.

HCV Replicon Assay

This cell-based assay measures the antiviral activity of a compound against HCV replication in a cellular context.

Methodology:

-

Cell Seeding: Seed Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) in 96-well plates at a predetermined density and allow them to adhere overnight. The replicon often contains a reporter gene, such as luciferase, for ease of quantification.

-

Compound Treatment: Treat the cells with serial dilutions of Sofosbuvir (which will be metabolized to this compound intracellularly) or a control compound. Include a vehicle-only control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.

-

Quantification of HCV Replication:

-

Luciferase Assay: If a luciferase reporter replicon is used, lyse the cells and measure luciferase activity using a luminometer.

-

qRT-PCR: For non-reporter replicons, extract total cellular RNA and quantify HCV RNA levels using quantitative reverse transcription PCR (qRT-PCR). Normalize the HCV RNA levels to a housekeeping gene (e.g., GAPDH).

-

-

Data Analysis: Calculate the percentage of inhibition of HCV replication for each compound concentration compared to the vehicle control. Determine the 50% effective concentration (EC50) by plotting the inhibition data against the compound concentration and fitting the curve to a dose-response model.

Quantification of Intracellular this compound

This protocol describes the extraction and quantification of the triphosphate metabolite this compound from cultured cells.

Methodology:

-

Cell Culture and Treatment: Culture hepatocytes or other relevant cell lines and treat with Sofosbuvir for various time points.

-

Cell Harvesting and Lysis: At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug. Lyse the cells with a cold extraction solvent (e.g., 60% methanol) to precipitate proteins and extract the intracellular metabolites.

-

Sample Processing: Centrifuge the cell lysates to pellet the precipitated proteins and cell debris. Collect the supernatant containing the intracellular metabolites.

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Separate the intracellular metabolites using liquid chromatography (LC), often employing an ion-pair reversed-phase column to retain the highly polar triphosphate.

-

Mass Spectrometric Detection: Quantify this compound using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. This involves selecting the specific precursor ion of this compound and monitoring for a specific product ion after fragmentation, which provides high selectivity and sensitivity.

-

-

Data Analysis: Generate a standard curve using known concentrations of a this compound analytical standard. Quantify the amount of this compound in the cell extracts by comparing their peak areas to the standard curve. Normalize the results to the number of cells or total protein content.

Conclusion

This compound is the key active metabolite responsible for the potent anti-HCV activity of Sofosbuvir. A thorough understanding of its formation, mechanism of action, and intracellular pharmacokinetics is essential for the rational design of novel antiviral agents and the optimization of existing therapeutic regimens. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals dedicated to the field of HCV and antiviral research. The continued investigation into the intricacies of this compound and its interactions with the viral replication machinery will undoubtedly pave the way for future advancements in the fight against Hepatitis C.

References

- 1. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Hepatitis C therapy with HCV NS5B polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. The Metabolic Activation of Sofosbuvir Is Impaired in an Experimental Model of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]

- 8. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A simplified method for rapid quantification of intracellular nucleoside triphosphates by one-dimensional thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of the Hepatitis C Virus NS5B Polymerase Inhibitor Sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

PSI-7409: A Technical Guide to the Active Metabolite of Sofosbuvir

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSI-7409 is the pharmacologically active triphosphate metabolite of the direct-acting antiviral agent Sofosbuvir (PSI-7977). As a uridine nucleotide analog, this compound targets the RNA-dependent RNA polymerase (NS5B) of the Hepatitis C Virus (HCV), acting as a chain terminator and potently inhibiting viral replication. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols for the in vitro evaluation of this compound.

Chemical Structure and Properties

This compound, with the chemical formula C10H16FN2O14P3, is the active 5'-triphosphate form of the prodrug Sofosbuvir.[1][2][3][4] It is a nucleotide analog that, once incorporated into the replicating RNA strand, leads to the termination of chain elongation due to the presence of a 2'-fluoro group.[5] The compound is also referred to as Sofosbuvir triphosphate. While the free form can be unstable, a more stable tetrasodium salt is also available for research purposes.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C10H16FN2O14P3 | [1][2][3][4] |

| Molecular Weight | 500.16 g/mol | [1][2][3][4] |

| CAS Number | 1015073-42-3 | [1][3] |

| Appearance | White to off-white solid | [1] |

| Solubility | Water: 50 mg/mL (99.97 mM); Insoluble in DMF and DMSO | [1] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [1][3] |

Mechanism of Action and Metabolic Activation

This compound is not administered directly but is formed intracellularly from its prodrug, Sofosbuvir. The metabolic activation of Sofosbuvir to this compound is a multi-step enzymatic process. This pathway is crucial for delivering the active compound to the site of viral replication.

Caption: Metabolic activation pathway of Sofosbuvir to this compound.

Once formed, this compound acts as a competitive inhibitor of the HCV NS5B polymerase. It mimics the natural uridine triphosphate (UTP) and is incorporated into the nascent viral RNA strand. The 2'-fluoro-2'-C-methyl modification on the ribose sugar sterically hinders the addition of the next nucleotide, thereby terminating the RNA chain elongation and halting viral replication.[5]

Pharmacological Properties

This compound is a potent and pan-genotypic inhibitor of HCV NS5B polymerase. Its efficacy has been demonstrated against multiple HCV genotypes. Importantly, it exhibits high selectivity for the viral polymerase over human DNA and RNA polymerases, which contributes to its favorable safety profile.

Table 2: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (μM) | Reference |

| HCV NS5B Polymerase Genotype 1b | 1.6 | [1][6] |

| HCV NS5B Polymerase Genotype 2a | 2.8 | [1][6] |

| HCV NS5B Polymerase Genotype 3a | 0.7 | [1][6] |

| HCV NS5B Polymerase Genotype 4a | 2.6 | [1][6] |

| Human DNA Polymerase α | 550 (weak inhibitor) | [1][6] |

| Human DNA Polymerase β | > 1000 (no inhibition) | [1][6] |

| Human DNA Polymerase γ | > 1000 (no inhibition) | [1][6] |

| Human RNA Polymerase II | > 100 | [1] |

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This assay determines the in vitro potency of this compound against HCV NS5B polymerase.

Caption: Workflow for HCV NS5B polymerase inhibition assay.

Detailed Methodology:

-

Reaction Mixture Preparation: In a final volume, combine the HCV NS5B polymerase (e.g., 250 nM), a poly(U) template (e.g., 20 μg/mL), and ATP (e.g., 500 μM) in a reaction buffer containing 50 mM HEPES (pH 7.0), 5 mM NaCl, 10% glycerol, and 0.1 mg/mL BSA.[5]

-

Inhibitor Addition: Add this compound at various concentrations to the reaction mixtures.

-

Incubation: Incubate the reactions at 30°C for 60 minutes.[6]

-

Quenching the Reaction: Stop the reaction by adding a stop solution (e.g., 0.3 M Tris-HCl pH 7.4, 0.3 M sodium acetate, 0.5% SDS, 2 mM EDTA, and 3 μg/mL tRNA).[6]

-

RNA Product Purification: Purify the resulting RNA product.

-

Analysis: Add gel loading dye (e.g., 98% formamide, 10 mM EDTA, 0.1% xylene cyanol, and 0.1% bromophenol blue), heat the samples at 90°C for 5 minutes, and load them onto a 6% polyacrylamide sequencing gel.[6]

-

Quantification: After electrophoresis, expose the gel to a phosphorscreen and quantify the product using a phosphorimager.

-

IC50 Determination: Perform a non-linear regression analysis to determine the IC50 value.[6]

Human DNA Polymerase Inhibition Assay

This assay assesses the selectivity of this compound for the viral polymerase over human DNA polymerases.

Detailed Methodology:

-

Reaction Mixture Preparation: Prepare a 10-μL reaction mixture containing 50 mM Tris (pH 7.5), 50 mM NaCl, 3 mU/μL activated calf thymus DNA, 20 μM of all four natural deoxynucleoside triphosphates, 4 μCi [α-³²P]dCTP, and 5 mM MgCl₂.[6]

-

Inhibitor and Enzyme Addition: Add increasing concentrations of this compound (up to 1 mM) to the reaction mixtures. Add human DNA polymerase α, β, or γ to final concentrations of 20, 18, and 50 μg/mL, respectively.[6]

-

Incubation: Incubate the reactions at 37°C for 30 minutes.[6]

-

Quenching the Reaction: Stop the reactions by adding 1 μL of 0.5 M EDTA.[6]

-

Quantification: Quantify the radiolabeled products.

-

IC50 Determination: Perform a non-linear fit to determine the IC50 value.[6]

Human RNA Polymerase II Inhibition Assay

This assay evaluates the effect of this compound on human RNA polymerase II.

Detailed Methodology:

-

Reaction Mixture Preparation: Prepare a 25-μL in vitro transcription reaction mixture containing 100 ng of cytomegalovirus (CMV) immediate-early promoter DNA, 400 μM ATP, CTP, and UTP, 16 μM GTP, 10 μCi [α-³²P]GTP, and 3 mM MgCl₂ in a transcription buffer (20 mM HEPES pH 7.9, 100 mM KCl, 0.2 mM EDTA, 0.5 mM DTT, and 20% glycerol).[6]

-

Inhibitor Addition: Add various concentrations of this compound (up to 1 mM) to the reaction mixtures.

-

Incubation: Incubate the reactions at 30°C for 60 minutes.[6]

-

Quenching the Reaction: Stop the reactions by mixing with a stop solution.[6]

-

Analysis and Quantification: Purify the RNA product and analyze it by gel electrophoresis and phosphorimaging to quantify the level of transcription.

Conclusion

This compound is a potent and selective inhibitor of the HCV NS5B polymerase, representing a key active metabolite in the treatment of Hepatitis C. Its mechanism as a chain terminator provides a high barrier to resistance. The experimental protocols detailed in this guide offer a framework for the in vitro characterization of this compound and similar nucleotide analog inhibitors. Understanding the chemical properties, metabolic activation, and pharmacological profile of this compound is essential for researchers and professionals involved in the development of novel antiviral therapies.

References

The Genesis of a Hepatitis C Cure: A Technical Chronicle of PSI-7409

FOR IMMEDIATE RELEASE

Foster City, CA – November 20, 2025 – In the landscape of antiviral drug discovery, the development of PSI-7409 and its revolutionary prodrug, sofosbuvir, stands as a landmark achievement in the fight against chronic Hepatitis C virus (HCV) infection. This in-depth guide provides a technical narrative of the discovery, mechanism of action, and pivotal experimental findings that paved the way for a new era of highly effective, interferon-free HCV therapy.

Discovery and Historical Context

The journey to this compound began with the pursuit of a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication. Sofosbuvir (formerly PSI-7977) was discovered in 2007 by Dr. Michael J. Sofia at Pharmasset, a company later acquired by Gilead Sciences. This nucleotide analog prodrug was designed to efficiently deliver its active triphosphate metabolite, this compound, to the liver, the primary site of HCV replication.

Prior to the advent of direct-acting antivirals (DAAs) like sofosbuvir, the standard of care for HCV involved long and arduous regimens of pegylated interferon and ribavirin, which were associated with significant side effects and suboptimal cure rates. The discovery of sofosbuvir marked a paradigm shift, offering a much-needed, well-tolerated oral treatment with pan-genotypic activity. Following promising preclinical and clinical studies, sofosbuvir, under the brand name Sovaldi®, received FDA approval in 2013, heralding a new age of curative therapy for millions living with Hepatitis C.

Mechanism of Action: Targeting the Viral Replication Engine

This compound is the pharmacologically active molecule responsible for the antiviral effect of sofosbuvir. As a uridine nucleotide analog, it acts as a chain terminator for the HCV NS5B polymerase.

Metabolic Activation Pathway:

Upon oral administration, sofosbuvir is absorbed and undergoes extensive first-pass metabolism in the liver. A series of enzymatic reactions, including hydrolysis by human cathepsin A and carboxylesterase 1, followed by deamination and subsequent phosphorylation by cellular kinases, converts the prodrug into the active triphosphate form, this compound.

Once formed, this compound is incorporated into the nascent viral RNA chain by the HCV NS5B polymerase. The presence of a 2'-fluoro and 2'-C-methyl modification on the ribose sugar sterically hinders the addition of the next nucleotide, leading to premature termination of RNA synthesis and halting viral replication.

Quantitative Analysis of In Vitro Activity

The potency and selectivity of this compound have been extensively characterized through various in vitro assays. The following tables summarize key quantitative data.

| HCV Genotype | NS5B Polymerase IC50 (µM) for this compound |

| Genotype 1b (Con1) | 1.6[1] |

| Genotype 2a (JFH1) | 2.8[1] |

| Genotype 3a | 0.7[1] |

| Genotype 4a | 2.6[1] |

| Table 1: Inhibitory activity of this compound against HCV NS5B polymerases from various genotypes. |

| Human Polymerase | IC50 (µM) for this compound |

| DNA Polymerase α | 550[1][2] |

| DNA Polymerase β | >1000[1][2] |

| DNA Polymerase γ | >1000[1][2] |

| Table 2: Selectivity of this compound against human DNA polymerases. |

Resistance Profile

The primary resistance-associated substitution for sofosbuvir is the S282T mutation in the NS5B polymerase active site.[3][4] While this mutation confers reduced susceptibility to the drug, it also significantly impairs the replication fitness of the virus.[5] Consequently, the S282T variant is rarely observed in clinical settings and, when detected, often reverts to the wild-type sequence in the absence of drug pressure.[6]

| Parameter | Value | Reference |

| Fold-change in sofosbuvir susceptibility with S282T | 2.4 to 19.4-fold | [5] |

| Replication capacity of S282T mutant (% of wild-type) | 3.2% to 22% | [5] |

| Table 3: Impact of the S282T resistance mutation. |

Detailed Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant HCV NS5B.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing a buffer (e.g., 20 mM Tris-HCl, pH 7.5), 1 mM DTT, 5 mM MgCl₂, a mixture of all four ribonucleoside triphosphates (NTPs), and a radiolabeled NTP (e.g., [α-³²P]UTP). A template-primer, such as poly(A)/oligo(U), is also included.[7]

-

Enzyme and Inhibitor Addition: Recombinant HCV NS5B polymerase is added to the reaction mixture, followed by the addition of this compound at various concentrations.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for RNA synthesis.

-

Termination: The reaction is stopped by the addition of a quenching solution containing EDTA.

-

Product Quantification: The newly synthesized, radiolabeled RNA is captured and the amount of incorporated radioactivity is measured using techniques such as scintillation counting or phosphorimaging.

-

IC₅₀ Determination: The concentration of this compound that inhibits 50% of the polymerase activity (IC₅₀) is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

HCV Replicon Assay

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma (Huh-7) cells.

Methodology:

-

Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon are cultured in appropriate media. These replicons often contain a reporter gene, such as luciferase, to facilitate the quantification of replication.

-

Compound Treatment: The cells are treated with various concentrations of sofosbuvir.

-

Incubation: The treated cells are incubated for a period of time (e.g., 48-72 hours) to allow for HCV replication and the effect of the compound to manifest.

-

Quantification of Replication: The level of HCV RNA replication is determined by measuring the reporter gene activity (e.g., luciferase assay) or by quantifying HCV RNA levels using real-time RT-PCR.

-

EC₅₀ Determination: The effective concentration of sofosbuvir that inhibits 50% of HCV replication (EC₅₀) is calculated from the dose-response curve.

Intracellular Triphosphate Analysis

This assay quantifies the amount of the active metabolite, this compound, that is formed inside cells.

Methodology:

-

Cell Treatment: Primary human hepatocytes or Huh-7 cells are incubated with sofosbuvir for various time points.

-

Metabolite Extraction: The cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed with ice-cold 70% methanol to extract the intracellular metabolites.

-

Sample Preparation: The cell lysates are centrifuged to remove precipitated proteins and cellular debris.

-

LC-MS/MS Analysis: The supernatant containing the intracellular metabolites is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Quantification: The concentration of this compound is determined by comparing the peak area from the sample to a standard curve generated with known concentrations of the metabolite.

Conclusion

The discovery and development of this compound and its prodrug sofosbuvir represent a triumph of medicinal chemistry and a deep understanding of viral enzymology. By effectively targeting the HCV NS5B polymerase with high potency and selectivity, this therapeutic agent has fundamentally transformed the treatment of Hepatitis C, offering a safe, simple, and curative oral regimen for a once-chronic disease. The methodologies and data presented herein provide a technical foundation for researchers and drug development professionals, underscoring the scientific rigor that led to this groundbreaking medical advancement.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sofosbuvir Therapy and IFNL4 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. In vitro selection of resistance to sofosbuvir in HCV replicons of genotype-1 to -6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evolution of the HCV viral population from a patient with S282T detected at relapse after sofosbuvir monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

The Intracellular Journey of Sofosbuvir: A Technical Guide to the Formation of PSI-7409

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the intracellular transformation of the direct-acting antiviral agent Sofosbuvir into its pharmacologically active triphosphate form, PSI-7409 (also known as GS-461203). Sofosbuvir, a cornerstone in the treatment of Hepatitis C Virus (HCV) infection, is a prodrug that must undergo a precise series of metabolic steps within the host cell to exert its therapeutic effect. This document provides a comprehensive overview of this activation pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in the field of drug development.

The Metabolic Activation Cascade of Sofosbuvir

Sofosbuvir is designed as a phosphoramidate prodrug to enhance its cell permeability and deliver the nucleotide analog to the site of HCV replication, primarily hepatocytes.[1] Once inside the cell, it undergoes a multi-step enzymatic conversion to its active triphosphate metabolite, this compound.[2] This process is initiated by the hydrolysis of the carboxyl ester moiety.[3]

The key enzymatic players in this intracellular activation are:

-

Carboxylesterase 1 (CES1) and Cathepsin A (CatA): These hydrolases are responsible for the initial cleavage of the ester group on Sofosbuvir, forming an intermediate metabolite.[4][5]

-

Histidine Triad Nucleotide-Binding Protein 1 (HINT1): This phosphoramidase then cleaves the phosphoramidate bond, releasing the monophosphate metabolite, GS-331007 monophosphate (GS-331007-MP).[3][4]

-

Uridine Monophosphate-Cytidine Monophosphate Kinase (UMP-CMPK): This kinase catalyzes the first phosphorylation step, converting the monophosphate form to the diphosphate metabolite.[4]

-

Nucleoside Diphosphate Kinase (NDPK): The final phosphorylation is carried out by NDPK, which adds the terminal phosphate group to generate the active triphosphate, this compound.[4]

The resulting this compound is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[2] It acts as a chain terminator when incorporated into the nascent viral RNA strand, thereby halting viral replication.[2] The negatively charged phosphate groups of the mono-, di-, and triphosphate metabolites effectively trap them within the cell, leading to an accumulation of the active compound at its site of action.[4][6]

Quantitative Analysis of Intracellular Metabolites

The efficiency of Sofosbuvir's intracellular conversion has been quantified in various cell types. The following tables summarize key pharmacokinetic data for Sofosbuvir and its metabolites.

| Metabolite | Cell Type | Median Concentration (fmol/10⁶ cells) | Concentration Range (fmol/10⁶ cells) | Reference |

| GS-331007 Monophosphate | PBMCs | 220 | 51.5 to 846 | [7] |

| GS-331007 Diphosphate | PBMCs | 70.2 | 25.8 to 275 | [7] |

| This compound (Triphosphate) | PBMCs | 859 | 54.5 to 6,756 | [7] |

| This compound (Triphosphate) | Red Blood Cells | 2.91 | 1.14 to 10.4 | [7] |

PBMCs: Peripheral Blood Mononuclear Cells

| Metabolite | Cell Type | Half-life (hours) | Reference |

| GS-331007 Monophosphate | PBMCs | 14 | [7] |

| This compound (Triphosphate) | PBMCs | 26 | [7] |

| Sofosbuvir (in plasma) | - | 0.4 | [8] |

| GS-331007 (inactive metabolite in plasma) | - | 27 | [8] |

Visualizing the Pathway and Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the metabolic pathway of Sofosbuvir and a typical experimental workflow for its analysis.

References

- 1. Extraction parameters for metabolomics from cell extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Metabolic Activation of Sofosbuvir Is Impaired in an Experimental Model of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Culture Studies of the Efficacy and Barrier to Resistance of Sofosbuvir-Velpatasvir and Glecaprevir-Pibrentasvir against Hepatitis C Virus Genotypes 2a, 2b, and 2c - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Validation and Application of a Liquid Chromatography-Tandem Mass Spectrometry Method To Determine the Concentrations of Sofosbuvir Anabolites in Cells - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to PSI-7409: A Potent HCV NS5B Polymerase Inhibitor

This technical guide provides a comprehensive overview of this compound, the active triphosphate metabolite of the groundbreaking direct-acting antiviral, Sofosbuvir. We will delve into its mechanism of action as a potent inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, its in-vitro efficacy, resistance profile, and the key experimental protocols used for its evaluation.

Introduction: Targeting the Engine of HCV Replication

The Hepatitis C Virus (HCV) is a single-stranded RNA virus that relies on a viral-encoded enzyme, the NS5B RNA-dependent RNA polymerase (RdRp), for the replication of its genome.[1] This enzyme is essential for the viral life cycle, making it a prime target for antiviral therapies.[2] NS5B inhibitors are a class of direct-acting antivirals (DAAs) that directly target this enzyme.[3][4]

This compound is a uridine nucleotide analog inhibitor.[5] It is not administered directly but is formed intracellularly from the prodrug Sofosbuvir (also known as PSI-7977 or GS-7977).[6][7] Once activated to its triphosphate form (this compound), it acts as a highly effective chain terminator of the nascent viral RNA strand, thereby halting replication.[4][5] Its high barrier to resistance and pan-genotypic activity have made it a cornerstone of modern HCV treatment regimens.[5]

Chemical Profile of this compound

-

Chemical Name: [[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate[8]

-

Synonyms: GS-461203[8]

Mechanism of Action: From Prodrug to Active Inhibitor

The journey of this compound begins with the administration of its prodrug, Sofosbuvir (PSI-7977). Sofosbuvir is designed to efficiently enter hepatocytes, the primary site of HCV replication. Once inside the cell, it undergoes a multi-step metabolic activation to yield the pharmacologically active this compound.

This activation pathway begins with the hydrolysis of the carboxyl ester on Sofosbuvir by cellular enzymes like human cathepsin A (CatA) or carboxylesterase 1 (CES1).[10] This is followed by the cleavage of the phosphoramidate moiety by histidine triad nucleotide-binding protein 1 (Hint1), resulting in the monophosphate intermediate, PSI-7411.[10] Cellular kinases then sequentially phosphorylate the monophosphate to the diphosphate and finally to the active triphosphate, this compound.[10]

Figure 1: Intracellular activation of Sofosbuvir to this compound and subsequent NS5B inhibition.

Once formed, this compound acts as a competitive inhibitor of the natural substrate, uridine triphosphate (UTP). The HCV NS5B polymerase incorporates this compound into the growing viral RNA chain.[5] The presence of the 2'-fluoro and 2'-C-methyl modifications on the ribose sugar sterically hinders the addition of the next incoming nucleotide, effectively terminating the elongation of the RNA chain.[5] This premature termination prevents the successful replication of the viral genome.

Figure 2: Competitive inhibition of NS5B polymerase by this compound leading to chain termination.

Quantitative Efficacy and Selectivity

This compound demonstrates potent activity against the NS5B polymerase across multiple HCV genotypes. Importantly, it exhibits high selectivity for the viral polymerase over human cellular polymerases, which is a critical factor for its favorable safety profile.

Table 1: In Vitro Inhibitory Activity of this compound against HCV NS5B Polymerase

| HCV Genotype | IC₅₀ (μM) |

| Genotype 1b | 1.6[6][11] |

| Genotype 2a | 2.8[6][11] |

| Genotype 3a | 0.7[6][11] |

| Genotype 4a | 2.6[6][11] |

| IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. |

Table 2: Selectivity of this compound against Human Polymerases

| Human Polymerase | IC₅₀ (μM) |

| DNA Polymerase α | 550[6][11] |

| DNA Polymerase β | > 1000 (No inhibition at 1 mM)[6][11] |

| DNA Polymerase γ | > 1000 (No inhibition at 1 mM)[6][11] |

| RNA Polymerase II | > 100 (Weak inhibition)[6] |

The data clearly indicates that significantly higher concentrations of this compound are required to inhibit human polymerases compared to the viral NS5B polymerase, highlighting its specificity.

Resistance Profile

A key advantage of Sofosbuvir and its active form this compound is the high barrier to resistance. The primary resistance-associated substitution (RAS) is S282T in the NS5B active site.[7][12] This mutation confers a significant fitness cost to the virus, resulting in reduced replication capacity.[12] Consequently, the S282T variant is rarely observed in clinical settings, and when it does emerge, it tends to be unstable and may revert to the wild-type sequence after treatment cessation.[12]

Experimental Protocols

The evaluation of NS5B inhibitors like this compound relies on robust in-vitro and cell-based assays. Below are detailed methodologies for two key experiments.

In Vitro NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant HCV NS5B polymerase.

Figure 3: Workflow for an in vitro NS5B polymerase inhibition assay.

Methodology:

-

Enzyme and Template Preparation: Recombinant NS5B polymerase, often with a C-terminal truncation of 21 amino acids for improved solubility, is purified.[1][13] A synthetic RNA template/primer, such as a poly(A) template with an oligo(U) primer, is used as the substrate.

-

Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains a reaction mixture with buffer (e.g., 50 mM Tris-HCl), salts (e.g., 50 mM NaCl, 5 mM MgCl₂), the NS5B enzyme, and the RNA template/primer.[11]

-

Inhibitor Addition: this compound or other test compounds are serially diluted and added to the wells. A DMSO vehicle control (0% inhibition) and a known potent inhibitor (100% inhibition) are included.

-

Reaction Initiation: The reaction is initiated by adding a mix of the four natural nucleoside triphosphates (ATP, GTP, CTP, UTP), one of which is radiolabeled (e.g., [α-³²P]CTP or [α-³³P]UTP).[1][14]

-

Incubation and Quenching: The reaction is allowed to proceed at 37°C for a defined period (e.g., 30-60 minutes) and is then stopped by adding a quenching solution containing EDTA.[11][14]

-

Product Analysis: The newly synthesized, radiolabeled RNA product is separated from unincorporated nucleotides, often by precipitation or gel electrophoresis.[14]

-

Quantification and IC₅₀ Determination: The amount of incorporated radioactivity is measured using a scintillation counter or phosphorimager. The percentage of inhibition is calculated relative to the controls. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Cell-Based HCV Replicon Assay

This assay measures the antiviral activity in a more biologically relevant context by using human liver-derived cells that autonomously replicate HCV RNA.

Figure 4: Workflow for a high-throughput HCV replicon inhibition assay.

Methodology:

-

Cell Line: The assay uses a human hepatoma cell line (e.g., Huh-7) that has been engineered to contain a subgenomic HCV replicon.[15][16] This replicon RNA contains the non-structural genes necessary for replication (including NS5B) and often includes a reporter gene, such as Renilla or Firefly luciferase, for easy quantification of replication levels.[15]

-

Assay Procedure:

-

Replicon-harboring cells are seeded into 384-well plates.[15]

-

The test compound (in this case, the prodrug Sofosbuvir, as the active triphosphate cannot cross the cell membrane) is serially diluted in DMSO and added to the cells.[15]

-

Plates are incubated for a period of 3 days at 37°C to allow for multiple rounds of replication.[15]

-

-

Quantification of Antiviral Activity (EC₅₀):

-

After incubation, cells are lysed, and a luciferase substrate is added.

-

The resulting luminescence, which is directly proportional to the level of HCV RNA replication, is measured using a luminometer.[15]

-

The 50% effective concentration (EC₅₀) is calculated by fitting the dose-response curve.

-

-

Quantification of Cytotoxicity (CC₅₀):

-

To ensure that the observed reduction in replication is not due to cell death, a concurrent cytotoxicity assay is performed.[15]

-

A viability reagent, such as Calcein AM, is added to the wells. Live cells convert the non-fluorescent Calcein AM into a fluorescent product.[15]

-

Fluorescence is measured, and the 50% cytotoxic concentration (CC₅₀) is calculated.

-

-

Selectivity Index (SI): The SI is calculated as CC₅₀ / EC₅₀. A high SI value is desirable, indicating that the compound is effective at concentrations far below those that cause toxicity.

Conclusion

This compound is a highly potent and selective inhibitor of the HCV NS5B polymerase. Its mechanism as a chain terminator, favorable resistance profile, and pan-genotypic activity have established its parent prodrug, Sofosbuvir, as a transformative agent in the treatment of chronic hepatitis C. The experimental frameworks detailed herein provide the foundation for the continued discovery and characterization of novel polymerase inhibitors, furthering the quest for effective antiviral therapies.

References

- 1. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NS5B inhibitor - Wikipedia [en.wikipedia.org]

- 4. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | HCV | CAS 1015073-42-3 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 8. Gs-461203 | C10H16FN2O14P3 | CID 23725128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSRS [precision.fda.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Infrequent Development of Resistance in Genotype 1–6 Hepatitis C Virus–Infected Subjects Treated With Sofosbuvir in Phase 2 and 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jbkmc.bkmc.edu.pk [jbkmc.bkmc.edu.pk]

- 14. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]

- 15. pubcompare.ai [pubcompare.ai]

- 16. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Biochemical Profile of PSI-7409

This technical guide provides a comprehensive overview of the biochemical profile of PSI-7409, the active triphosphate metabolite of the direct-acting antiviral agent sofosbuvir. Intended for researchers, scientists, and drug development professionals, this document details the compound's mechanism of action, metabolic activation, in vitro activity, and resistance profile.

Core Mechanism of Action

This compound is a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[1][2] As a uridine nucleotide analog, this compound mimics the natural substrate for the polymerase. Upon incorporation into the nascent RNA strand, it acts as a chain terminator, effectively halting viral replication.[2] Its mechanism of action involves binding to the GDD active site motif of the NS5B polymerase.[2]

In Vitro Inhibitory Activity

This compound demonstrates potent inhibitory activity against various HCV genotypes. The 50% inhibitory concentration (IC50) values against different HCV NS5B polymerases are summarized in the table below. The compound exhibits significant selectivity, with weak inhibition of human DNA polymerase α and no significant inhibition of human DNA polymerases β and γ at concentrations up to 1 mM.[3][4]

| Target Enzyme | Genotype/Type | IC50 (μM) |

| HCV NS5B Polymerase | Genotype 1b (Con1) | 1.6 |

| HCV NS5B Polymerase | Genotype 2a (JFH1) | 2.8 |

| HCV NS5B Polymerase | Genotype 3a | 0.7 |

| HCV NS5B Polymerase | Genotype 4a | 2.6 |

| Human DNA Polymerase α | - | 550 |

| Human DNA Polymerase β | - | >1000 |

| Human DNA Polymerase γ | - | >1000 |

Intracellular Metabolism and Activation

This compound is the active intracellular metabolite of the prodrug sofosbuvir (PSI-7977). Sofosbuvir is a phosphoramidate prodrug designed to efficiently deliver the nucleotide analog into hepatocytes. The metabolic activation is a multi-step process involving several host cell enzymes.

The initial step is the hydrolysis of the carboxyl ester of sofosbuvir by human cathepsin A (CatA) and/or carboxylesterase 1 (CES1).[5][6] This is followed by the removal of the amino acid moiety by histidine triad nucleotide-binding protein 1 (HINT1) to yield the monophosphate form, PSI-7411.[5][6] Subsequently, cellular kinases, UMP-CMP kinase and nucleoside diphosphate kinase, sequentially phosphorylate PSI-7411 to the diphosphate (PSI-7410) and finally to the active triphosphate, this compound.[5][6][7]

The intracellular concentrations of this compound can vary depending on the cell type. In clone A HCV replicon cells, the concentration of this compound gradually increases, reaching a maximum of approximately 25 μM over 48 hours.[3][4][5] In contrast, the formation is much more rapid in primary human hepatocytes, where it reaches a maximum intracellular concentration of about 100 μM within 4 hours and maintains this level for at least 48 hours.[3][4][5]

Resistance Profile

Resistance to sofosbuvir is primarily associated with the S282T substitution in the NS5B polymerase.[2][8][9] However, the selection of this resistance mutation is rare and is associated with a significant reduction in viral fitness.[9] Studies have shown a high barrier to resistance for sofosbuvir-containing regimens.[10] While other treatment-emergent variants like L159F and V321A have been identified, they do not confer significant resistance to sofosbuvir.[9]

Experimental Protocols

This assay determines the in vitro inhibitory activity of this compound against HCV NS5B polymerase.

-

Enzyme: Recombinant HCV NS5B polymerases from various genotypes (e.g., 1b_Con1, 2a_JFH1, 3a, 4a).

-

Template: An HCV IRES (Internal Ribosome Entry Site) template is used for RNA synthesis.

-

Reaction Mixture: The reaction mixture typically contains the NS5B polymerase, the RNA template, a mixture of ATP, CTP, and GTP, and radiolabeled [α-³²P]UTP.

-

Procedure:

-

Increasing concentrations of this compound are added to the reaction mixtures.

-

The reactions are initiated by the addition of the enzyme and incubated at 37°C for a defined period (e.g., 30 minutes).

-

The reactions are quenched by the addition of 0.5 M EDTA.

-

The radiolabeled RNA products are quantified using phosphorimaging.

-

IC50 values are calculated from the dose-response curves generated from at least two independent experiments performed in duplicate.[11]

-

This assay assesses the selectivity of this compound by measuring its inhibitory effect on human DNA polymerases.

-

Enzymes: Human DNA polymerase α, β, or γ.

-

Reaction Mixture: A 10-μL reaction mixture containing 50 mM Tris (pH 7.5), 50 mM NaCl, activated calf thymus DNA, all four natural deoxynucleoside triphosphates (dNTPs), [α-³²P]dCTP, 5 mM MgCl₂, and increasing concentrations of this compound.

-

Procedure:

-

The respective DNA polymerase (α, β, or γ) is added to the reaction mixture.

-

The reactions are incubated at 37°C for 30 minutes.

-

Reactions are stopped by adding 1 μL of 0.5 M EDTA.

-

The amount of incorporated radiolabeled dCTP is quantified to determine the polymerase activity.[3]

-

This protocol is used to determine the intracellular concentrations of this compound and its metabolites.

-

Cell Lines: Clone A HCV replicon cells or primary human hepatocytes.

-

Labeling: Cells are incubated with radiolabeled PSI-7851 (the parent prodrug of sofosbuvir).

-

Procedure:

-

Cells are incubated with the radiolabeled compound for various time points (e.g., up to 72 hours).

-

At each time point, cells are harvested and the intracellular contents are extracted.

-

The cell extracts are analyzed by High-Performance Liquid Chromatography (HPLC) to separate the parent compound and its various metabolites.

-

The amount of each radiolabeled species is quantified.

-

A standard curve for this compound is used to calculate the intracellular concentration in pmol/10⁶ cells, which is then converted to a molar concentration.[5][7]

-

References

- 1. nbinno.com [nbinno.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mechanism of Activation of PSI-7851 and Its Diastereoisomer PSI-7977 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of activation of PSI-7851 and its diastereoisomer PSI-7977 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. This compound | HCV | CAS 1015073-42-3 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 9. Infrequent development of resistance in genotype 1-6 hepatitis C virus-infected subjects treated with sofosbuvir in phase 2 and 3 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Resistance analysis in patients with genotype 1-6 HCV infection treated with sofosbuvir/velpatasvir in the phase III studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

PSI-7409: A Comprehensive Technical Guide on its Core Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-7409, the pharmacologically active triphosphate metabolite of the prodrug Sofosbuvir (also known as PSI-7977 or GS-7977), is a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) infection.[1][2] This document provides an in-depth technical overview of the pharmacology of this compound, intended for researchers, scientists, and professionals involved in drug development. It covers the molecule's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of critical pathways and workflows.

Core Pharmacology

Mechanism of Action

This compound is a potent and selective inhibitor of the HCV non-structural protein 5B (NS5B) RNA-dependent RNA polymerase.[1] This viral enzyme is essential for the replication of the HCV genome.[3] The prodrug, Sofosbuvir, is administered orally and readily crosses the cell membrane into hepatocytes.[4]

Once inside the hepatocyte, Sofosbuvir undergoes a multi-step intracellular conversion to its active triphosphate form, this compound.[4] This bioactivation pathway is crucial for its antiviral efficacy. This compound then acts as a competitive inhibitor of the natural nucleotide (uridine triphosphate) for the active site of the NS5B polymerase.[1] Upon incorporation into the nascent viral RNA strand, this compound acts as a chain terminator, preventing further elongation of the RNA chain and thereby halting viral replication.[1]

A key feature of this compound is its high barrier to resistance.[5] While the S282T substitution in the NS5B polymerase has been identified as conferring resistance in vitro, it is rarely observed in clinical settings and is associated with reduced viral fitness.[1][5]

Pharmacokinetics

Direct measurement of intracellular this compound levels in humans is challenging. Pharmacokinetic studies primarily focus on the parent prodrug, Sofosbuvir, and its major, inactive, circulating metabolite, GS-331007.[6]

In vitro studies in human hepatocytes have shown that this compound reaches a maximum intracellular concentration of approximately 100 μM within 4 hours of exposure to Sofosbuvir and maintains this concentration for at least 48 hours.[7] In contrast, in clone A cells, this compound levels gradually increase to about 25 μM over 48 hours.[7]

Quantitative Data

The following tables summarize key quantitative data related to the activity and properties of this compound and its parent compound, Sofosbuvir.

Table 1: In Vitro Inhibitory Activity of this compound against HCV NS5B Polymerase

| HCV Genotype | IC50 (μM) |

| Genotype 1b | 1.6[7][8] |

| Genotype 2a | 2.8[7][8] |

| Genotype 3a | 0.7[7][8] |

| Genotype 4a | 2.6[7][8] |

Table 2: Selectivity of this compound

| Polymerase | IC50 (μM) |

| Human DNA Polymerase α | 550[7][8] |

| Human DNA Polymerase β | >1000[7][8] |

| Human DNA Polymerase γ | >1000[7][8] |

Table 3: Pharmacokinetic Parameters of Sofosbuvir and GS-331007 in Healthy Subjects

| Parameter | Sofosbuvir | GS-331007 |

| Tmax (h) | 0.5 - 2 | 2 - 4 |

| Protein Binding (%) | 61 - 65 | Minimal |

| Elimination Half-life (h) | ~0.4 | ~27 |

Data for this table was synthesized from multiple sources but specific values can be found in the Sofosbuvir prescribing information.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral compounds. The following sections outline the core principles of key experiments used to characterize this compound.

HCV NS5B Polymerase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against the HCV NS5B RNA-dependent RNA polymerase.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant HCV NS5B polymerase from the desired genotype is purified. A homopolymeric RNA template (e.g., poly(A)) and a corresponding radiolabeled nucleotide triphosphate (e.g., [α-33P]UTP) are prepared.

-

Reaction Mixture: The assay is typically performed in a reaction buffer containing Tris-HCl, MgCl2, DTT, and KCl. The NS5B enzyme, RNA template, and varying concentrations of the test compound (this compound) are pre-incubated.

-

Initiation of Reaction: The reaction is initiated by the addition of the nucleotide triphosphate mix, including the radiolabeled nucleotide.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for RNA synthesis.

-

Quenching and Precipitation: The reaction is stopped by the addition of EDTA. The newly synthesized radiolabeled RNA is then precipitated using trichloroacetic acid (TCA) and collected on a filter plate.

-

Quantification: The amount of incorporated radiolabeled nucleotide is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

Intracellular Triphosphate Formation Assay

Objective: To measure the intracellular concentration of the active metabolite this compound in cells treated with Sofosbuvir.

Methodology:

-

Cell Culture and Treatment: A relevant cell line (e.g., primary human hepatocytes or Huh-7 cells) is cultured and treated with Sofosbuvir at various concentrations and for different durations.

-

Cell Lysis and Extraction: At the end of the incubation period, the cells are washed with cold phosphate-buffered saline (PBS) and lysed using a cold extraction solution (e.g., 70% methanol) to precipitate proteins and extract intracellular metabolites.

-

Sample Preparation: The cell lysate is centrifuged to pellet cellular debris, and the supernatant containing the intracellular metabolites is collected. The supernatant is then dried under vacuum.

-

LC-MS/MS Analysis: The dried extract is reconstituted in a suitable solvent and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A specific and sensitive method is developed to separate and quantify this compound from other intracellular components. A stable isotope-labeled internal standard is typically used for accurate quantification.

-

Data Analysis: A standard curve is generated using known concentrations of a this compound reference standard. The intracellular concentration of this compound in the cell extracts is then calculated based on this standard curve and normalized to the cell number.

HCV Replicon Assay

Objective: To evaluate the antiviral activity of Sofosbuvir in a cell-based system that mimics HCV replication.

Methodology:

-

Cell Line: A stable human hepatoma cell line (e.g., Huh-7) containing a subgenomic or full-length HCV replicon is used. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.

-

Compound Treatment: The replicon-containing cells are seeded in multi-well plates and treated with serial dilutions of Sofosbuvir.

-

Incubation: The cells are incubated for a period that allows for multiple rounds of HCV replication (e.g., 48-72 hours).

-

Quantification of HCV Replication:

-

Reporter Gene Assay: If a luciferase reporter is used, the cells are lysed, and luciferase activity is measured using a luminometer.

-

RNA Quantification: Alternatively, total cellular RNA is extracted, and the level of HCV RNA is quantified using real-time reverse transcription-polymerase chain reaction (RT-qPCR).

-

-

Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed on the same cell line to determine if the observed antiviral effect is due to inhibition of HCV replication rather than general cellular toxicity.

-

Data Analysis: The EC50 (50% effective concentration) is calculated by plotting the percentage of inhibition of HCV replication against the drug concentration. The CC50 (50% cytotoxic concentration) is determined from the cytotoxicity assay. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.

Visualizations

The following diagrams illustrate the key pharmacological pathway and a general experimental workflow for this compound.

Caption: Intracellular activation of Sofosbuvir to its active form, this compound.

Caption: General experimental workflow for characterizing the pharmacology of this compound.

References

- 1. Sofosbuvir treatment and hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Slow Binding Inhibition and Mechanism of Resistance of Non-nucleoside Polymerase Inhibitors of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. The Metabolic Activation of Sofosbuvir Is Impaired in an Experimental Model of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro selection of resistance to sofosbuvir in HCV replicons of genotype-1 to -6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols: PSI-7409 In Vitro Polymerase Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-7409 is the pharmacologically active triphosphate metabolite of the prodrug sofosbuvir, a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) infection. As a nucleotide analog, this compound directly targets the HCV NS5B RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[1][2] Its mechanism of action involves incorporation into the nascent viral RNA strand, leading to chain termination and the cessation of viral replication.[1][3] The evaluation of novel polymerase inhibitors and the characterization of their inhibitory properties rely on robust in vitro assays. This document provides a detailed protocol for an in vitro polymerase inhibition assay to determine the inhibitory activity of this compound against HCV NS5B polymerase.

Mechanism of Action

This compound acts as a competitive inhibitor of the natural nucleotide substrate (UTP) for the HCV NS5B polymerase.[4] Upon incorporation into the growing RNA chain, the modified sugar moiety of this compound prevents the addition of subsequent nucleotides, thereby acting as a chain terminator.[1][3] This targeted inhibition is highly specific to the viral polymerase, with significantly less activity against human DNA and RNA polymerases, contributing to its favorable safety profile.

Quantitative Data Summary

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the polymerase activity. The table below summarizes the reported IC50 values for this compound against various HCV genotypes and human polymerases.

| Polymerase Target | Genotype/Type | IC50 (μM) |

| HCV NS5B | Genotype 1b | 1.6 |

| HCV NS5B | Genotype 2a | 2.8 |

| HCV NS5B | Genotype 3a | 0.7 |

| HCV NS5B | Genotype 4a | 2.6 |

| Human DNA Polymerase α | - | 550 |

| Human DNA Polymerase β | - | >1000 |

| Human DNA Polymerase γ | - | >1000 |

Data compiled from multiple sources.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro polymerase inhibition assay.

Caption: Workflow for the this compound in vitro polymerase inhibition assay.

Experimental Protocol

This protocol describes a radiometric filter-binding assay to measure the inhibition of HCV NS5B polymerase by this compound. The assay measures the incorporation of a radiolabeled nucleotide into a synthetic RNA template.

Materials and Reagents

-

Enzyme: Recombinant HCV NS5B polymerase (e.g., from genotype 1b, with a C-terminal truncation for enhanced solubility).

-

Template/Primer: Poly(rA) template and oligo(dT) primer.

-

Nucleotides: Unlabeled UTP, ATP, CTP, GTP.

-

Radiolabeled Nucleotide: [α-³²P]UTP or [³H]UTP.

-

Inhibitor: this compound (triphosphate form).

-

Assay Buffer (2X): 40 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 2 mM EDTA, 60 mM NaCl, 10% glycerol, 0.4 U/μL RNase inhibitor.

-

Quench Solution: 100 mM EDTA.

-

Wash Buffer: 2X SSC (Saline-Sodium Citrate) buffer with 10 mM sodium pyrophosphate.

-

Scintillation Fluid.

-

96-well reaction plates.

-

Filter plates (e.g., glass fiber).

-

TopCount or similar scintillation counter.

Procedure

-

Preparation of Reagents:

-

Prepare the 2X Assay Buffer and store it at -20°C.

-

Dilute the HCV NS5B polymerase to the desired working concentration (e.g., 20 nM) in 1X Assay Buffer. Keep the enzyme on ice.

-

Prepare a stock solution of the poly(rA)/oligo(dT) template/primer mix (e.g., 200 µg/mL poly(rA) and 20 µg/mL oligo(dT)).

-

Prepare a nucleotide mix containing unlabeled UTP and the radiolabeled UTP. The final concentration of UTP in the reaction should be at or near its Km value for the polymerase.

-

Prepare a stock solution of this compound in nuclease-free water or an appropriate buffer. Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., from 100 µM to 0.01 µM).

-

-

Assay Reaction Setup:

-

The final reaction volume is typically 50 µL.

-

In a 96-well plate, add the following components in order:

-

25 µL of 2X Assay Buffer.

-

5 µL of the diluted this compound or vehicle control (for no-inhibitor and maximum activity controls).

-

10 µL of the template/primer mix.

-

5 µL of the diluted HCV NS5B polymerase.

-

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 5 µL of the nucleotide mix (containing the radiolabeled UTP).

-

-

Incubation:

-

Incubate the reaction plate at 37°C for 1 to 2 hours. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

-

-

Quenching the Reaction:

-

Stop the reaction by adding 50 µL of Quench Solution to each well.

-

-

Detection of Incorporated Radioactivity:

-

Transfer the quenched reactions to a filter plate.

-

Wash the filter plate multiple times (e.g., 3-5 times) with cold Wash Buffer to remove unincorporated nucleotides.

-

Dry the filter plate completely.

-

Add scintillation fluid to each well.

-

Count the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Counts_Inhibitor - Counts_Background) / (Counts_Max_Activity - Counts_Background))

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

-

Signaling Pathway Diagram

The following diagram illustrates the mechanism of HCV RNA replication and its inhibition by this compound.

Caption: Mechanism of HCV RNA replication and inhibition by this compound.

References

- 1. Sofosbuvir and its tri-phosphate metabolite inhibit the RNA-dependent RNA polymerase activity of non-structural protein 5 from the Kyasanur forest disease virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Hepatitis C Virus NS5B Polymerase by S-Trityl-L-Cysteine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HCV RdRp, sofosbuvir and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sofosbuvir Selects for Drug-Resistant Amino Acid Variants in the Zika Virus RNA-Dependent RNA-Polymerase Complex In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based HCV Replicon Assay Using PSI-7409

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection is a major global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment.[1] A crucial tool in the discovery and preclinical evaluation of these DAAs is the cell-based HCV replicon assay.[1][2] This system utilizes subgenomic HCV RNA molecules (replicons) that can autonomously replicate within human hepatoma cell lines, such as Huh-7.[2][3] These replicons are engineered to contain reporter genes, like luciferase, allowing for a quantifiable measure of viral replication.[4][5]